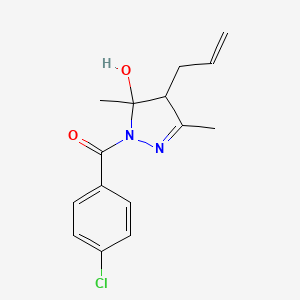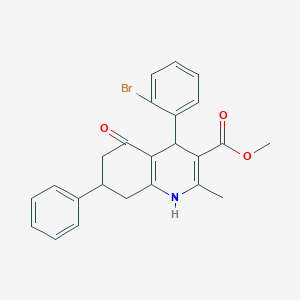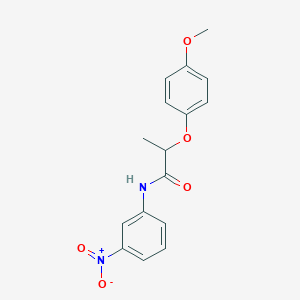
4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazole family and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Additionally, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol can reduce inflammation and pain in animal models. It has also been found to possess antipyretic activity, which is the ability to reduce fever. Additionally, it has been shown to exhibit antioxidant activity, which may have implications in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess a range of biological activities, making it a versatile compound for use in various assays. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in drug development.
Orientations Futures
There are several future directions for research on 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy against various cancer types. Additionally, its antioxidant activity may have implications in the prevention of age-related diseases, and further research in this area is warranted. Finally, its potential as a COX inhibitor may have implications in the treatment of inflammatory diseases, and additional studies are needed to determine its efficacy in this regard.
Méthodes De Synthèse
The synthesis of 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-chlorobenzoyl hydrazine with 2,4-pentanedione in the presence of acetic acid and sodium acetate. The resulting product is then subjected to allylation using allyl bromide and potassium carbonate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antioxidant properties. Additionally, it has been found to possess anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-4-5-13-10(2)17-18(15(13,3)20)14(19)11-6-8-12(16)9-7-11/h4,6-9,13,20H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAOOIUJKQVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1CC=C)(C)O)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4961588.png)
![3-[(dipropylamino)methyl]-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4961595.png)



![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)
![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4961642.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4961647.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4961652.png)
![5-methyl-N-(2-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4961667.png)
![1-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4961670.png)
![4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)